3-Bromo-4-(methylamino)benzonitrile
Description
3-Bromo-4-(methylamino)benzonitrile is a brominated benzonitrile derivative featuring a methylamino (-NHCH₃) substituent at the 4-position and a bromine atom at the 3-position of the aromatic ring. For example, 3-bromo-4-(hydroxymethyl)benzonitrile is synthesized via hydrolysis of a bromomethyl precursor in a water/dioxane system , suggesting similar reaction conditions could apply to introducing the methylamino group. Bromo-benzonitriles are frequently employed as intermediates in pharmaceuticals and agrochemicals due to their reactivity in cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
3-bromo-4-(methylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBQUPWPNVTICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(methylamino)benzonitrile typically involves the bromination of 4-(methylamino)benzonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(methylamino)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Bromo-4-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(methylamino)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Bromo-4-(methylamino)benzonitrile (inferred structure) with structurally related bromo-benzonitriles from the evidence, focusing on substituent effects, molecular properties, and applications.
Table 1: Key Properties of Bromo-Substituted Benzonitriles
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methylamino group (-NHCH₃) in this compound is electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with electron-withdrawing groups like -CF₃ (in 3-Bromo-4-(trifluoromethyl)benzonitrile) or -NO₂ (in 3-Bromo-4-nitrobenzonitrile), which reduce electron density and direct electrophilic substitution to meta/para positions . Hydroxymethyl (-CH₂OH) and hydroxy (-OH) groups (e.g., in and ) introduce hydrogen-bonding capabilities, enhancing solubility in polar solvents .
- Steric Effects: Substituents like phenoxy () or cyclopropyloxy () add steric bulk, influencing reactivity in coupling reactions. For instance, 3-Bromo-4-(((1RS,2RS)-2-(2,4-difluorophenyl)cyclopropyl)oxy)benzonitrile is a key intermediate in ALK inhibitors, where steric effects optimize target binding .
Biological Activity
3-Bromo-4-(methylamino)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 196.04 g/mol
- CAS Number : 42872-74-2
Synthesis Methods
The synthesis of this compound typically involves bromination of 4-methylbenzonitrile followed by methylation with methylamine. The following general steps outline the synthetic route:
- Bromination : 4-Methylbenzonitrile is treated with bromine in a suitable solvent (e.g., dichloromethane) to introduce the bromine atom at the para position.
- Methylation : The resulting bromo compound is then reacted with methylamine to form this compound.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and methylamino groups enhances its reactivity and selectivity towards specific targets, potentially leading to:
- Anticancer Activity : Research indicates that derivatives of benzonitriles, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC values in the micromolar range against prostate cancer cells (PC-3 and LNCaP) .
- Antimicrobial Properties : Some studies suggest that benzonitrile derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls, disrupting their function .
Case Studies
-
Anticancer Studies :
- A study evaluating the anticancer properties of related compounds demonstrated that modifications in the benzonitrile structure significantly influenced their cytotoxicity. For example, a derivative showed an IC value of approximately 12 μM against PC-3 cells .
- Another investigation highlighted that certain benzonitrile derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving programmed cell death .
-
Antimicrobial Activity :
- In vitro tests on various benzonitrile derivatives revealed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating effective antibacterial properties .
- A specific derivative exhibited MIC values as low as 40 μg/mL against Gram-positive bacteria, indicating strong potential for further development as an antimicrobial agent .
Data Table: Biological Activities of Related Compounds
| Compound | Target | IC (μM) | Activity Type |
|---|---|---|---|
| This compound | PC-3 Prostate Cancer | 12 | Anticancer |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | U87 Glioblastoma | 45.2 | Anticancer |
| Benzonitrile Derivative | Staphylococcus aureus | 40 | Antimicrobial |
| Benzonitrile Derivative | Escherichia coli | 200 | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
